1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(3,4-Dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2-(trifluoromethyl)phenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is usually achieved by reacting the triazole derivative with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Bases like K2CO3 or NaH in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with potential bioactive properties.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with similar structural features and biological activities.
Uniqueness
1-(3,4-Dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both dimethylphenyl and trifluoromethylphenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a triazole ring and various substituents that enhance its biological activity. Its molecular formula is with a molecular weight of 374.4 g/mol. The presence of trifluoromethyl and dimethylphenyl groups contributes to its unique properties.
Property | Value |
---|---|
Molecular Formula | C19H17F3N4O |
Molecular Weight | 374.4 g/mol |
CAS Number | 904816-70-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The precise mechanisms can vary based on the target proteins involved.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Human Colon Carcinoma (HCT-116) : IC50 values reported below 6 µM indicate strong cytotoxicity.
- Human Breast Carcinoma (MCF-7) : Similar compounds exhibited IC50 values around 43.4 µM.
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Anti-inflammatory and Antimicrobial Effects
Triazoles are also recognized for their anti-inflammatory and antimicrobial properties. In vitro studies have indicated that compounds within this class can inhibit inflammatory pathways and exhibit activity against a range of pathogens:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenases (COX), which are critical in the inflammatory response.
- Antimicrobial Activity : Research has shown efficacy against bacterial strains and fungi, making it a potential candidate for treating infections .
Case Studies
Several studies have explored the biological effects of triazole derivatives:
- Study on Cytotoxicity : A series of newly synthesized triazole derivatives were tested against HCT-116 and MCF-7 cell lines. The most active compounds displayed IC50 values less than 3 µM against HCT-116 cells, indicating high cytotoxic potential .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the triazole ring significantly influence biological activity. Substituents like trifluoromethyl groups enhance binding affinity to target proteins .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c1-11-8-9-14(10-12(11)2)26-13(3)17(24-25-26)18(27)23-16-7-5-4-6-15(16)19(20,21)22/h4-10H,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUKCTDRTQNUFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119235 | |
Record name | 1-(3,4-Dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-70-2 | |
Record name | 1-(3,4-Dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904816-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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